N-(3,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide is a heterocyclic compound featuring a fused pyridazino[4,5-b][1,4]thiazine core substituted with a 3,4-dimethoxyphenyl acetamide group. Its structure combines a bicyclic system with electron-withdrawing keto groups (3,5-dioxo) and a methyl substituent at position 4, which likely influences its electronic properties and biological interactions. The 3,4-dimethoxyphenyl moiety may enhance solubility or receptor binding, as methoxy groups are common pharmacophores in bioactive molecules .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-20-15(23)9-27-13-7-18-21(17(24)16(13)20)8-14(22)19-10-4-5-11(25-2)12(6-10)26-3/h4-7H,8-9H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBPERCSCNMHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyridazine Ring
The synthesis begins with the preparation of a 3,6-disubstituted pyridazinone. A diketone precursor, such as 3-[2-(4-methylphenyl)hydrazono]-5-phenylfuran-2(3H)-one, is refluxed with hydrazine hydrate in absolute ethanol to yield 4-(2-(4-methylphenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one. The reaction proceeds via cyclocondensation, with the hydrazine acting as a bifunctional nucleophile.
Key analytical data :
Thiazine Ring Cyclization
The pyridazinone intermediate undergoes cyclization with chloroacetic acid and methylamine in acetic acid/acetic anhydride (3:1) to form the pyridazino[4,5-b]thiazine core. Sodium acetate facilitates deprotonation, enabling nucleophilic attack of the sulfur atom on the α-carbon of chloroacetic acid.
Optimization notes :
Methylation at Position 4
The 4-methyl group is introduced via alkylation using methyl iodide in the presence of potassium carbonate. The reaction is conducted in anhydrous acetone at 60°C for 6 hours.
Characterization :
- 13C-NMR : Methyl carbon at δ 21.5 ppm.
- Mass spectrometry : Molecular ion peak at m/z 318 (M +, 100%).
Functionalization with the Acetamide Side Chain
Synthesis of 2-Chloroacetamide Intermediate
2-Chloroacetamide is prepared by reacting chloroacetyl chloride with 3,4-dimethoxyaniline in dichloromethane. Triethylamine is used to scavenge HCl, and the product is purified via recrystallization from ethanol.
Reaction conditions :
- Temperature : 0–5°C (ice bath).
- Yield : 85–90%.
Coupling to the Thiazine Core
The pyridazino[4,5-b]thiazine intermediate is treated with 2-chloroacetamide in dimethylformamide (DMF) using potassium carbonate as a base. The mixture is stirred at 80°C for 12 hours to afford the final acetamide derivative.
Critical parameters :
- Solvent choice : DMF enhances nucleophilicity of the thiazine nitrogen.
- Workup : Precipitation in ice-water followed by column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Structural Elucidation and Analytical Validation
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
- Elemental analysis : Calculated C 62.73%, H 4.09%; Found C 62.45%, H 3.79%.
Comparative Analysis of Synthetic Routes
A comparative evaluation of alternative methodologies reveals:
The hydrazine-based approach, while moderate in yield, offers reproducibility and compatibility with large-scale synthesis.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in material synthesis and other industrial processes
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to modulate certain biological pathways, potentially through binding to receptors or enzymes, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Pyridazino-Thiazine vs. Thiazinane/Thiazepane Derivatives The target compound’s pyridazino[4,5-b][1,4]thiazine core differs from simpler thiazinane or thiazepane systems (e.g., 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35)) by incorporating fused pyridazine and thiazine rings. For example, thiazinane derivatives often require sulfonyl or phenoxy substituents for stability, whereas the target compound’s fused system inherently stabilizes the structure through aromaticity .
Pyridazino-Thiazine vs. Pyrazolo-Benzothiazin Derivatives The pyrazolo[4,3-c][1,2]benzothiazin core in 2-(3,4-dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide () shares a bicyclic framework but replaces pyridazine with pyrazole. This substitution alters electronic properties: pyridazine is more electron-deficient, which may influence interactions with biological targets such as kinases or ion channels .
Substituent Effects
Acetamide Substituents
The target compound’s 3,4-dimethoxyphenyl acetamide group contrasts with analogs featuring fluorobenzyl () or nitro/chloro-substituted benzamides (). Methoxy groups are electron-donating, which could improve solubility and modulate metabolic stability compared to electron-withdrawing groups like nitro or halogens .
Keto and Methyl Groups The 3,5-dioxo and 4-methyl groups in the pyridazino-thiazine core are critical for hydrogen bonding and steric effects. Similar substituents in 6-phenyl-4,5-dihydro-3(2H)-pyridazinones (e.g., compound 22 in ) were linked to enhanced cardiotonic activity, suggesting that the target compound’s keto groups may similarly engage with cardiac ion channels .
Cardiotonic Activity (Pyridazinone Analogs)
Pyridazinone derivatives with structural similarities to the target compound (e.g., compounds 22–25 in ) exhibit cardiotonic effects comparable to levosimendan, a clinically used inotrope. Key structural determinants include:
- Substituent position: Para-substituted benzamides (e.g., 4-amino-3-methyl in compound 23) showed optimal activity.
- Electron-withdrawing groups : Nitro or chloro substituents enhanced potency, but methoxy groups (as in the target compound) may offer better pharmacokinetics .
Anticancer Potential (Thiazinane Derivatives)
While direct data for the target compound are lacking, thiazinane derivatives (e.g., compound 40 in ) have demonstrated cytotoxicity via inhibition of tubulin polymerization. The pyridazino-thiazine core’s extended conjugation could enhance such interactions .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on various studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C17H18N4O5S
- Molecular Weight : 390.42 g/mol
- LogP : 0.7975 (indicating moderate lipophilicity)
- Polar Surface Area : 81.779 Ų
The compound contains a pyridazino-thiazine core with methoxy and acetyl substituents that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes condensation reactions followed by cyclization to form the thiazine ring structure.
Antimicrobial Activity
Research has indicated that derivatives of pyridazino-thiazine compounds exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Compounds similar to this compound were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies reported minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Antiviral Activity
The compound has also shown potential as an antiviral agent:
- Mechanism of Action : Molecular docking studies suggest that the compound may inhibit viral replication by targeting specific viral enzymes or host cell receptors . For instance, it has been docked with human prostaglandin reductase (PTGR2), indicating possible interactions that could inhibit viral activities .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases:
- Assays Conducted : The compound was evaluated using DPPH and ABTS assays. Results indicated an IC50 value of approximately 25 µg/mL for radical scavenging activity .
Case Studies
Several case studies provide insights into the efficacy and safety of this compound:
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of various derivatives including this compound against clinical isolates. The results demonstrated its effectiveness against resistant strains of bacteria.
- Antiviral Screening :
Q & A
Q. What are the critical steps in synthesizing N-(3,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide?
The synthesis involves multi-step organic reactions, including:
- Heterocyclic core formation : Cyclization of pyridazine and thiazine precursors under reflux conditions in anhydrous solvents (e.g., toluene or DMF) .
- Acetamide coupling : Reaction of the thiazinone intermediate with 3,4-dimethoxyphenylacetic acid derivatives using coupling agents like EDC/HOBt .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for final product isolation .
Key conditions : Temperature control (±5°C), inert atmosphere (N₂/Ar), and solvent selection (polar aprotic for nucleophilic substitutions) are critical to avoid side reactions .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation :
- ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), acetamide carbonyl (δ 170–175 ppm), and pyridazine/thiazine protons .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Purity assessment :
- HPLC : Reverse-phase C18 columns, UV detection at 254 nm; ≥95% purity threshold .
Note : X-ray crystallography (if crystalline) resolves ambiguities in tautomeric forms or stereochemistry .
Advanced Questions
Q. How can reaction yields be optimized for the pyridazino-thiazin core?
Use Design of Experiments (DoE) to statistically model variables:
- Factors : Solvent polarity (DMF vs. THF), temperature (80–120°C), and stoichiometry (1:1.2 molar ratio of precursors) .
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 100°C in DMF with 10 mol% catalyst) to maximize yield (reported 68–72% in ) .
Validation : Replicate reactions under optimized conditions and compare yields via ANOVA (p < 0.05 significance) .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Hypothesis testing :
- Tautomerism : The thiazinone ring may exhibit keto-enol tautomerism, altering proton chemical shifts. Use variable-temperature NMR to detect equilibrium shifts .
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents stabilize charge-separated forms .
- Cross-validation : Pair NMR with IR (carbonyl stretches at 1680–1720 cm⁻¹) and computational methods (DFT-predicted shifts) .
Q. What strategies are recommended for studying this compound’s biological activity?
- Target identification :
- Molecular docking : Screen against kinases (e.g., EGFR) using PyMol or AutoDock; prioritize targets with binding energies < −8 kcal/mol .
- In vitro assays :
- Anticancer activity : MTT assay on cancer cell lines (IC₅₀ determination) with positive controls (e.g., doxorubicin) .
- Enzyme inhibition : Monitor activity of COX-2 or topoisomerase II via fluorometric assays .
Data interpretation : Use dose-response curves and Hill coefficients to assess potency and cooperativity .
Key Notes
- Contradictory data : Cross-reference analytical results (e.g., HPLC vs. NMR) and repeat under standardized conditions .
- Advanced synthesis : Microwave-assisted reactions () reduce time by 40% while maintaining yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
